molecular formula C16H17N7O3S B2986256 1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1795478-87-3

1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2986256
CAS No.: 1795478-87-3
M. Wt: 387.42
InChI Key: GUABKOVTRKNRGM-UHFFFAOYSA-N
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Description

1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline core, followed by the introduction of the pyrazole and sulfonamide groups. Common reagents used in these reactions include:

  • Quinoxaline derivatives
  • Pyrazole derivatives
  • Sulfonyl chlorides

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Enzyme inhibition: Blocking the activity of key enzymes.

    Receptor binding: Modulating the activity of cellular receptors.

    DNA interaction: Interfering with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-carboxamide
  • 1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-thiol

Uniqueness

1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its role in medicinal chemistry as a pharmacophore.

Properties

IUPAC Name

1-methyl-N-[3-(3-oxopiperazin-1-yl)quinoxalin-2-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3S/c1-22-9-11(8-18-22)27(25,26)21-15-16(23-7-6-17-14(24)10-23)20-13-5-3-2-4-12(13)19-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,24)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUABKOVTRKNRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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